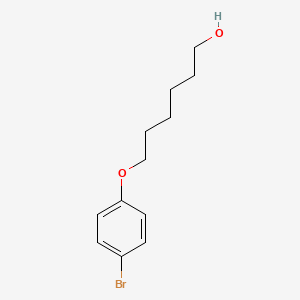

6-(4-Bromophenoxy)hexan-1-OL

Description

BenchChem offers high-quality 6-(4-Bromophenoxy)hexan-1-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-Bromophenoxy)hexan-1-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(4-bromophenoxy)hexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrO2/c13-11-5-7-12(8-6-11)15-10-4-2-1-3-9-14/h5-8,14H,1-4,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTCCUELFRNEZNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCCCCO)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80631210 | |

| Record name | 6-(4-Bromophenoxy)hexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133080-87-2 | |

| Record name | 6-(4-Bromophenoxy)hexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Characterization Techniques

Components for Heterocyclic Nanographenes

Heterocyclic nanographenes are large, polycyclic aromatic molecules containing atoms other than carbon in their ring structures. acs.orgnih.govnagoya-u.ac.jpeurekalert.orgmdpi.com These materials are of great interest for their tunable electronic and optical properties, making them promising candidates for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). researchgate.netuky.edu The synthesis of nanographenes often involves the "bottom-up" assembly of smaller molecular precursors. The bromophenoxy moiety in 6-(4-Bromophenoxy)hexan-1-ol can serve as a building block in the synthesis of larger, more complex aromatic systems through various cross-coupling reactions where the bromine atom is substituted. The hexanol chain can be modified or removed in subsequent synthetic steps.

NLO Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic radiation, such as that from a laser. dtic.mil These materials are crucial for a range of applications in photonics, including frequency conversion, optical switching, and data storage. Organic molecules with donor-pi-acceptor (D-π-A) structures are known to exhibit significant NLO properties. While 6-(4-Bromophenoxy)hexan-1-ol itself is not a classic D-π-A molecule, its structure provides a scaffold for the synthesis of NLO-active compounds. The phenoxy group can act as part of the π-conjugated bridge, and the bromine atom can be replaced with strong electron-donating or electron-withdrawing groups to create the desired electronic asymmetry. The hexanol chain could also be functionalized to improve material processability or to incorporate the NLO chromophore into a polymer matrix.

Reagent in Proteomics Research

Proteomics is the large-scale study of proteins. nih.govnih.gov Chemical probes and reagents are essential tools in proteomics for protein labeling, identification, and quantification. The reactivity of the functional groups in 6-(4-Bromophenoxy)hexan-1-ol suggests its potential as a scaffold for the development of novel proteomics reagents.

The primary alcohol can be converted into a more reactive group, such as an aldehyde or a carboxylic acid, which can then be used to covalently modify specific amino acid residues on proteins. The bromophenyl group can serve multiple purposes:

As a reporter group: The bromine atom can be detected by mass spectrometry, allowing for the identification and quantification of labeled proteins. nih.govnih.gov

As a point of attachment: The bromine can be used in cross-coupling reactions to attach other functional moieties, such as affinity tags (e.g., biotin) for protein enrichment or fluorescent dyes for imaging. sigmaaldrich.com

The development of bioconjugation reagents based on this scaffold could enable new strategies for studying protein function and interactions within complex biological systems. sigmaaldrich.com

Future Research Directions and Challenges

Development of More Efficient, Sustainable, and Scalable Synthetic Routes for 6-(4-Bromophenoxy)hexan-1-OL and its Analogues

The conventional synthesis of 6-(4-Bromophenoxy)hexan-1-OL likely relies on the Williamson ether synthesis, involving the reaction of 4-bromophenol (B116583) with a 6-halo-1-hexanol derivative. While effective at the lab scale, this method presents challenges regarding efficiency, sustainability, and scalability. Future research must focus on overcoming these limitations.

Key Challenges:

Reaction Conditions: Traditional methods often require strong bases and high temperatures, leading to potential side reactions and high energy consumption.

Scalability: Batch processing can be difficult to control and scale up efficiently and safely.

Sustainability: The use of petroleum-derived solvents and reagents raises environmental concerns.

Future Research Directions:

Advanced Catalysis: Investigating phase-transfer catalysts or novel metal-based catalytic systems could enable milder reaction conditions, reduce waste, and improve yields.

Green Chemistry Approaches: The exploration of greener solvents (e.g., ionic liquids, supercritical fluids) and microwave-assisted synthesis could drastically reduce reaction times and energy input.

Flow Chemistry: Implementing continuous flow synthesis would offer superior control over reaction parameters, enhance safety, and allow for seamless scalability from lab to industrial production.

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Key Research Challenges |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, improved yields. | Scale-up limitations, ensuring uniform heating. |

| Phase-Transfer Catalysis | Milder conditions, use of inexpensive bases, simplified workup. | Catalyst efficiency, cost, and recyclability. |

| Continuous Flow Synthesis | Enhanced safety and control, easy scalability, process automation. | High initial setup cost, potential for channel clogging. |

| Biocatalysis | High selectivity, mild conditions, environmentally benign. | Enzyme discovery, stability, and cost. |

Advanced Mechanistic Studies of Biological Interactions and Target Validation

To harness the potential of 6-(4-Bromophenoxy)hexan-1-OL in chemical biology or as a therapeutic lead, a deep understanding of its molecular mechanism of action is crucial. The immediate challenge is the identification of its specific biological targets.

Future Research Directions:

Target Identification: Initial efforts should involve unbiased phenotypic screening across various cell lines to identify a biological response. Subsequent target deconvolution can be achieved using advanced chemical proteomics techniques such as:

Activity-Based Protein Profiling (ABPP): To identify enzyme targets by covalently labeling their active sites.

Thermal Proteome Profiling (TPP): To detect target engagement by observing changes in protein thermal stability upon compound binding.

Target Validation: Once putative targets are identified, validation is essential. This can be accomplished using genetic methods like CRISPR/Cas9-mediated gene knockout or knockdown to confirm that the observed phenotype is a direct result of modulating the identified target.

Biophysical Characterization: Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) should be employed to quantify the binding affinity and thermodynamics of the interaction between the compound and its validated target protein, providing crucial data for further optimization.

Exploration of Novel Derivative Classes with Enhanced and Selective Biological Activities

The core scaffold of 6-(4-Bromophenoxy)hexan-1-OL offers multiple points for chemical modification to explore the structure-activity relationship (SAR) and develop analogues with improved potency and selectivity. A systematic derivatization strategy is a key future direction.

Key Areas for Derivatization:

Aromatic Ring: The bromine atom can be replaced with other halogens (F, Cl, I) or diverse functional groups (e.g., nitrile, trifluoromethyl, nitro) to modulate electronic properties and binding interactions. The substitution pattern can also be varied.

Alkyl Chain: The length of the n-hexyl chain can be altered to optimize spacing and lipophilicity. Introducing conformational constraints, such as double bonds or cyclic structures, could enhance binding affinity and selectivity.

Terminal Alcohol: The hydroxyl group serves as a versatile handle for producing a wide range of derivatives, including esters, ethers, amines, and carboxylic acids, to explore different hydrogen bonding patterns and metabolic stabilities.

Table 2: Proposed Derivatization Strategies and Their Rationale

| Modification Site | Proposed Change | Rationale for Exploration |

| Phenyl Ring | Replace -Br with -CF₃ | Enhance metabolic stability and lipophilicity. |

| Phenyl Ring | Introduce a second substituent | Probe for additional binding pockets and increase affinity. |

| Alkyl Chain | Vary length (C4 to C8) | Optimize ligand positioning within a target's binding site. |

| Terminal Alcohol | Oxidize to carboxylic acid | Introduce a negative charge for ionic interactions. |

| Terminal Alcohol | Convert to an amine | Introduce a positive charge and new hydrogen bonding capabilities. |

Integration of Advanced Computational and Experimental Approaches for Rational Compound Design

To accelerate the discovery and optimization of novel analogues, future research should integrate computational modeling with experimental synthesis and testing. This synergistic approach can save resources by prioritizing the synthesis of compounds with the highest probability of success.

Future Research Directions:

Quantitative Structure-Activity Relationship (QSAR): Once initial biological data for a series of analogues is available, QSAR models can be developed to correlate physicochemical properties with biological activity, guiding the design of more potent compounds.

Molecular Docking and Dynamics: If a biological target is identified, molecular docking can predict the binding poses of new derivatives within the target's active site. Molecular dynamics (MD) simulations can then be used to assess the stability of these interactions over time. mdpi.com

Machine Learning and AI: Advanced machine learning models, such as graph neural networks, can be trained on existing data to predict the biological activity and pharmacokinetic properties of virtual compounds, allowing for the in silico screening of vast chemical libraries before committing to synthesis. mdpi.com

Investigation into Broader Biotechnological and Material Science Applications Beyond Current Scope

The unique combination of a halogenated aromatic ring and a functionalized alkyl chain suggests that 6-(4-Bromophenoxy)hexan-1-OL could have applications beyond pharmacology.

Biotechnological Applications:

Molecular Probes: If a specific biological target is validated, fluorescently tagged or biotinylated derivatives could be synthesized for use as chemical probes to study cellular processes.

Linker Chemistry: The bifunctional nature of the molecule (aromatic head, alcohol tail) makes it a candidate for use as a linker in technologies like Proteolysis Targeting Chimeras (PROTACs), connecting a target-binding warhead to an E3 ligase-recruiting moiety.

Material Science Applications:

Polymer Science: The terminal hydroxyl group allows the molecule to act as a monomer in the synthesis of polyesters or polyethers. The brominated phenyl group could confer desirable properties to the resulting polymer, such as flame retardancy, high refractive index, or modified thermal stability.

Corrosion Inhibition: Aromatic compounds containing heteroatoms and bromine are known to be effective corrosion inhibitors for metals. guidechem.com Future studies could evaluate the efficacy of 6-(4-Bromophenoxy)hexan-1-OL and its derivatives in protecting metal surfaces. guidechem.com

Functional Surfaces: The compound could be used to functionalize surfaces, with the phenoxy group anchoring to a substrate and the terminal alcohol available for further chemical modification, creating tailored surface properties.

Q & A

Q. How can reaction yield be optimized for large-scale synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading, solvent ratio) using a factorial design.

- In-line FTIR monitoring : Track reagent consumption in real-time to identify reaction endpoints.

- Crystallization optimization : Use anti-solvent (e.g., hexane) addition to improve yield and purity .

Q. What analytical techniques resolve structural ambiguities in derivatives?

- Methodological Answer :

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₂H₁₅BrO₂ requires m/z 286.0234).

- X-ray crystallography : Resolve stereochemical ambiguities, particularly for bromophenoxy substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.